![molecular formula C6H8N2 B169954 1-Cyclopropyl-1H-imidazole CAS No. 135207-17-9](/img/structure/B169954.png)
1-Cyclopropyl-1H-imidazole
Overview
Description
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
1-Cyclopropyl-1H-imidazole has a molecular weight of 108.14 g/mol . It is predicted to have a boiling point of 263.1±9.0 °C and a density of 1.23±0.1 g/cm3 .Scientific Research Applications
Synthesis of Functional Molecules
Imidazoles, including 1-Cyclopropyl-1H-imidazole, are key components in the synthesis of functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular interest .
Pharmaceuticals and Agrochemicals
Imidazoles have traditional applications in pharmaceuticals and agrochemicals . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Dyes for Solar Cells and Other Optical Applications
Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications .
Functional Materials
Imidazoles are being deployed in the development of functional materials .
Catalysis
Imidazoles, including 1-Cyclopropyl-1H-imidazole, are used in catalysis .
Mechanism of Action
Target of Action
1-Cyclopropyl-1H-imidazole, also known as 1-cyclopropylimidazole, is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various targets to exert their biological effects . For instance, some imidazole derivatives have been shown to inhibit the synthesis of ergosterol, which is essential for fungal cell membranes .
Biochemical Pathways
Imidazole is a key component of several biochemical pathways. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives have been shown to exert a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Safety and Hazards
Future Directions
Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
1-cyclopropylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6(1)8-4-3-7-5-8/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUSCNPAUSJVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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